molecular formula C15H8ClNO3S B11559618 (2Z)-2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(4-chloro-3-nitrobenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11559618
M. Wt: 317.7 g/mol
InChI Key: QCQVYDAWNRXVOS-ZSOIEALJSA-N
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Description

(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a chlorinated nitrophenyl group and a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 2,3-dihydro-1-benzothiophen-3-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction conditions as the laboratory-scale synthesis, with optimizations for yield and purity. This may involve the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of the corresponding amino derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to its specific combination of a chlorinated nitrophenyl group and a benzothiophene core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H8ClNO3S

Molecular Weight

317.7 g/mol

IUPAC Name

(2Z)-2-[(4-chloro-3-nitrophenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C15H8ClNO3S/c16-11-6-5-9(7-12(11)17(19)20)8-14-15(18)10-3-1-2-4-13(10)21-14/h1-8H/b14-8-

InChI Key

QCQVYDAWNRXVOS-ZSOIEALJSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/S2

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])S2

Origin of Product

United States

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